molecular formula C₂₁H₂₅ClO₃ B137183 Delmadinone CAS No. 15262-77-8

Delmadinone

Cat. No. B137183
CAS RN: 15262-77-8
M. Wt: 360.9 g/mol
InChI Key: ZSAMZEYLGUEVJW-TTYLFXKOSA-N
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Description

Delmadinone acetate is a synthetic steroidal compound with notable effects on the endocrine system of animals, particularly canines. It has been studied for its impact on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentrations in male dogs, both normal and those with benign prostatic hyperplasia . Delmadinone acetate has also been used to treat conditions such as hypersexuality and benign prostatic hypertrophy in intact male dogs . Additionally, its influence on sex steroid concentrations in blood plasma and semen has been investigated . The compound has been associated with transient, secondary hypoadrenocorticism after treatment in a two-year-old male dog .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of delmadinone acetate, they do mention the synthesis of structurally related compounds. For instance, the total synthesis of delavatine A, an isoquinoline alkaloid, was achieved through a series of steps including Rh-catalyzed asymmetric hydrogenation and Pd-catalyzed triflamide-directed C-H olefination . These methods could potentially be adapted for the synthesis of delmadinone acetate, given the structural similarities between steroidal compounds and certain alkaloids.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving delmadinone acetate. However, the biotransformation of chlormadinone acetate to delmadinone acetate has been studied using microbial transformation with Arthrobacter simplex and Bacillus sphaericus . This indicates that delmadinone acetate can be produced through biocatalytic processes, which may involve the reduction of a ketone to a secondary alcohol or the hydrolysis of an ester group.

Physical and Chemical Properties Analysis

The physical and chemical properties of delmadinone acetate are indirectly mentioned in the context of its pharmacological effects and in vivo dissolution. For example, the effects of compression pressure on the dissolution of delmadinone acetate pellets suggest that the compound's physical form can significantly influence its bioavailability and therapeutic efficacy . The dissolution rate of the pellets was found to vary with the density, which is directly related to the physical properties of the compound.

Relevant Case Studies

Several case studies have been reported regarding the use of delmadinone acetate in veterinary medicine. One study described the suppression of basal and post-ACTH plasma cortisol secretion in dogs treated with delmadinone acetate, with varying individual responses after subsequent administrations . Another case involved a two-year-old male dog that developed secondary hypoadrenocorticism after treatment with delmadinone acetate, which was successfully managed with prednisolone . The effectiveness of delmadinone acetate in treating hypersexuality and benign prostatic hypertrophy was also evaluated, with varying success rates and recovery periods .

Scientific Research Applications

  • Treatment of Benign Prostatic Hyperplasia in Dogs : Delmadinone has been evaluated for its effectiveness in treating benign prostatic hyperplasia (BPH) in dogs. A study by Albouy et al. (2008) found that delmadinone, administered intramuscularly or subcutaneously, was effective in reducing clinical signs and inducing remission in dogs with BPH, similar to osaterone (Albouy et al., 2008).

  • Management of Hypersexuality and Benign Prostatic Hypertrophy : Another study by Beceriklisoy et al. (2010) explored the use of delmadinone acetate for treating hypersexuality and benign prostatic hypertrophy in intact male dogs. The study demonstrated that delmadinone acetate can be clinically applied as a therapeutic agent for these conditions, although repeated applications were required (Beceriklisoy et al., 2010).

  • Impact on Pituitary-Adrenal Function, Glucose Tolerance, and Growth Hormone : A study by Court et al. (1998) assessed the effects of delmadinone acetate on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs. The findings revealed that delmadinone acetate causes adrenal suppression due to inhibition of ACTH release from the pituitary gland (Court et al., 1998).

  • Biotransformation Research : Research by Manosroi et al. (2003) investigated the microbial transformation of chlormadinone acetate to delmadinone acetate. The study provides insights into the biotransformation process, which is crucial for understanding the metabolic pathways and effects of these compounds (Manosroi et al., 2003).

Safety And Hazards

Delmadinone Acetate is classified as Carcinogenicity, Category 2 and Reproductive toxicity, Category 2 . It is suspected of causing cancer and damaging fertility or the unborn child . It is advised to obtain, read and follow all safety instructions before use .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAMZEYLGUEVJW-TTYLFXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165088
Record name Delmadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delmadinone

CAS RN

15262-77-8
Record name Delmadinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15262-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delmadinone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delmadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delmadinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELMADINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
342
Citations
M Albouy, A Sanquer, L Maynard, HM Eun - Veterinary Record, 2008 - Wiley Online Library
… acetate with that of delmadinone acetate in the treatment of … The delmadinone was administered by a single intramuscular … of the dogs significantly more quickly than delmadinone. …
EA Court, ADJ Watson, DB Church… - Australian veterinary …, 1998 - Wiley Online Library
… Procedure Delmadinone acetate was administered to six normal … dose in all dogs given delmadinone acetate. Individual responses … Conclusion Delmadinone acetate causes adrenal …
Number of citations: 8 onlinelibrary.wiley.com
J Manosroi, P Sripalakit, A Manosroi - Journal of Molecular Catalysis B …, 2003 - Elsevier
Factors affecting the aqueous biotransformation of chlormadinone acetate to delmadinone acetate by freely suspended cells of Arthrobacter simplex ATCC 6946 and Bacillus …
Number of citations: 12 www.sciencedirect.com
K Lange, EK Cordes, HO Hoppen… - … of Reproduction and …, 2001 - europepmc.org
… once with delmadinone acetate (1 mg … Delmadinone acetate and finasteride caused reversible suppression of the secretory activity of the prostate gland. The application of delmadinone …
Number of citations: 27 europepmc.org
J Manosroi, P Sripalakit, A Manosroi - Enzyme and microbial technology, 2003 - Elsevier
Microbial transformation of chlormadinone acetate to delmadinone acetate was investigated using free and immobilized cells of Arthrobacter simplex ATCC 6946 and Bacillus …
Number of citations: 29 www.sciencedirect.com
HB BECERİKLİSOY, SS AY, D Kaya… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
The aim of the present study was to evaluate the effectiveness of delmadinone acetate (DMA) for the treatment of hypersexuality (HS) and benign prostatic hypertrophy (BPH), which are …
Number of citations: 6 journals.tubitak.gov.tr
JS KENT - 1976 - ACS Publications
Introduction Over the past decade, there has been a great interest in silicone polymers as substances for controlling the release of a drug or chemical substance. The research in this …
Number of citations: 11 pubs.acs.org
JS Kent - Journal of Pharmaceutical Sciences, 1976 - Elsevier
A formulation containing 95% delmadinone acetate was compressed at three different pressures. These pressures resulted in a pellet density difference of 19%. In vivo dissolution …
Number of citations: 4 www.sciencedirect.com
K Kempker, A Güssow, R Neiger - Schweizer Archiv fur …, 2016 - europepmc.org
A two year old male Labrador Retriever was treated with delmadinone acetate because of benign prostatic hyperplasia. Four days after the injection the dog showed gastrointestinal …
Number of citations: 3 europepmc.org
MB Taha, DE Noakes… - Journal of Small Animal …, 1981 - Wiley Online Library
… returned to pre-treatment levels 20 days after the second injection of delmadinone acetate. … an initial reduction after the first injection of delmadinone acetate with a subsequent increase. …
Number of citations: 12 onlinelibrary.wiley.com

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